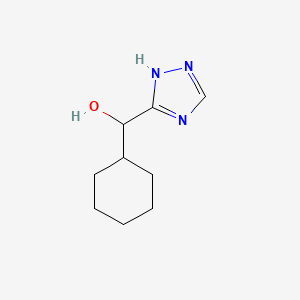

cyclohexyl(4H-1,2,4-triazol-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

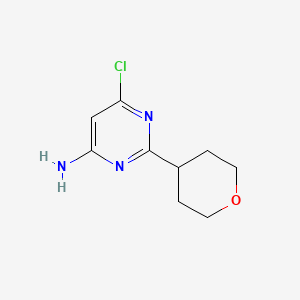

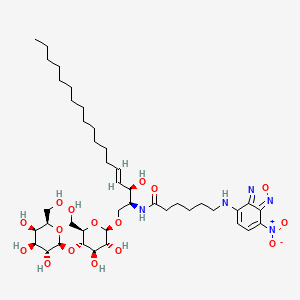

Cyclohexyl(4H-1,2,4-triazol-3-yl)methanol is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.24 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . The yield of the synthesis was reported to be 75.97%, and the melting point was between 110–112 °C .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15N3O/c13-8(9-10-6-11-12-9)7-4-2-1-3-5-7/h6-8,13H,1-5H2,(H,10,11,12) .Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, compounds with similar structures have been studied. For example, 1,2,4-triazole derivatives have been synthesized and evaluated as anticancer agents .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Its melting point is between 110–112 °C .Scientific Research Applications

Antitubercular Activity

A novel triazole-based antitubercular compound, cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol (MSDRT 12), has shown promising results in the fight against tuberculosis. The compound's enantiospecific activity was investigated, revealing that one specific isomer, referred to as Isomer 3, exhibited potent antitubercular properties with a minimum inhibitory concentration (MIC) of 0.78 μg/mL. This discovery underscores the importance of stereochemistry in the development of antitubercular agents and highlights the potential of triazole derivatives in medical research (R. Shekar, B. N. Sinha, A. Mukhopadhya, M. Degani, 2013; ).

Catalytic Applications

Cyclohexyl(4H-1,2,4-triazol-3-yl)methanol derivatives have been explored for their use as ligands in catalytic applications, demonstrating the versatility and potential of these compounds in facilitating various chemical transformations. For instance, complexes derived from tris(triazolyl)methanol have been utilized as catalysts in click reactions, showcasing their high activity and recyclability (Erhan Ozkal, S. Özçubukçu, C. Jimeno, M. A. Pericàs, 2012). This highlights the potential of such compounds in green chemistry and sustainable industrial processes.

Synthetic Chemistry

The utility of this compound derivatives extends into synthetic chemistry, where they have facilitated the development of novel methodologies for constructing complex molecular structures. One study detailed the efficient synthesis of 2,4,6-triaryl-1,3,5-triazines from aryl methanols, demonstrating the compound's role in enabling new synthetic routes that are adaptable to a broad substrate scope, offering a significant complement to conventional synthetic methodologies (Feng Xie, Mengmeng Chen, Xiaoting Wang, Huanfeng Jiang, Min Zhang, 2014).

Safety and Hazards

The safety information available indicates that cyclohexyl(4H-1,2,4-triazol-3-yl)methanol may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Future Directions

Mechanism of Action

Target of Action

Cyclohexyl(4H-1,2,4-triazol-3-yl)methanol primarily targets enzymes of the shikimate pathway, specifically dehydroquinase and shikimate kinase . These enzymes are crucial for the biosynthesis of aromatic amino acids in bacteria, making them attractive targets for antimicrobial agents .

Mode of Action

The compound interacts with its targets through the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon . This interaction results in the inhibition of the enzymes, disrupting the shikimate pathway and hindering the synthesis of essential aromatic amino acids .

Biochemical Pathways

By inhibiting the enzymes of the shikimate pathway, this compound affects the production of aromatic amino acids. These amino acids are precursors to a variety of downstream products, including proteins and secondary metabolites. The disruption of these pathways can lead to the death of the bacterial cells .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth. By disrupting the shikimate pathway, the compound prevents the synthesis of essential aromatic amino acids, leading to the death of the bacterial cells .

Biochemical Analysis

Biochemical Properties

Cyclohexyl(4H-1,2,4-triazol-3-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cytochrome P450, which is involved in the metabolism of many drugs. Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In particular, this compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, thereby inhibiting their activity and preventing the catalysis of specific biochemical reactions. Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. This compound exhibits good stability under normal storage conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have demonstrated that this compound can have sustained effects on cellular function, including prolonged modulation of cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects by modulating enzyme activity and cell signaling pathways. At high doses, this compound can cause toxic or adverse effects, such as cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. For example, this compound can bind to membrane transporters that mediate its uptake into cells, as well as to intracellular proteins that direct its distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, this compound can be targeted to the mitochondria, where it influences cellular metabolism and energy production .

Properties

IUPAC Name |

cyclohexyl(1H-1,2,4-triazol-5-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c13-8(9-10-6-11-12-9)7-4-2-1-3-5-7/h6-8,13H,1-5H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIIGSHIEZHMCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=NC=NN2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2575323.png)

![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/no-structure.png)

![5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B2575327.png)

![4-bromo-2-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B2575330.png)

![Methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate;hydrochloride](/img/structure/B2575332.png)

![N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]prop-2-enamide](/img/structure/B2575340.png)